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Compound of Interest

Compound Name: Nociceptin (1-13), amide

Cat. No.: B15286068 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide, the

endogenous ligand for the Nociceptin receptor (NOP), a G-protein coupled receptor of the

opioid receptor family.[1][2] The N-terminal fragment, Nociceptin(1-13) amide (Sequence: Phe-

Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂), has been shown to be as biologically

active as the full-length peptide, making it a crucial tool in pharmacological research.[3][4] It is

a potent agonist at the NOP receptor and is instrumental in studying pain modulation, anxiety,

and other physiological processes regulated by the N/OFQ-NOP system.[1][5]

Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide

along with impurities such as truncated sequences, deletion sequences, and incompletely

deprotected peptides.[6] Therefore, robust purification and characterization are mandatory to

ensure the peptide's identity, purity, and concentration for reliable experimental outcomes.

These application notes provide detailed protocols for the purification and characterization of

synthetic Nociceptin(1-13) amide using standard biochemical techniques.

Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard and most effective method for purifying synthetic peptides.[6][7] The

technique separates the target peptide from synthesis-related impurities based on differences
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in hydrophobicity.[8]

Experimental Protocol
Crude Peptide Preparation: Dissolve the lyophilized crude Nociceptin(1-13) amide powder in

a minimal volume of a strong solvent (e.g., a small amount of acetonitrile or dimethyl

sulfoxide) and then dilute with Mobile Phase A to a final concentration suitable for injection

(typically 10-20 mg/mL). Ensure the sample is fully dissolved and filter through a 0.45 µm

syringe filter before injection.

System Equilibration: Before the first injection, wash the column with 100% Mobile Phase B

for at least 10 minutes, followed by equilibration with the initial gradient conditions (e.g., 95%

Mobile Phase A / 5% Mobile Phase B) for 15-20 minutes or until a stable baseline is

achieved.[9]

Injection and Separation: Inject the prepared sample onto the equilibrated preparative RP-

HPLC column.[9] The peptide and impurities will bind to the stationary phase and elute as

the concentration of the organic mobile phase (Mobile Phase B) increases.

Fraction Collection: Monitor the column effluent using a UV detector, typically at 214-220 nm

where the peptide bond absorbs.[6] Collect fractions corresponding to the major peak, which

should represent the target Nociceptin(1-13) amide peptide. It is advisable to collect narrow

fractions across the entire peak to isolate the purest sections.[9]

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the

purity of each. Pool fractions that meet the required purity level (e.g., >95%).

Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) them to remove

the HPLC solvents and obtain the final peptide as a stable, fluffy white powder.

Data Presentation: Typical HPLC Parameters
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Parameter Recommended Setting

Column
Preparative C18 silica column (e.g., 250 x 21.2

mm, 5-10 µm particle size)

Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water

Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

(ACN)

Flow Rate 15-20 mL/min (for preparative scale)

Gradient 5-65% Mobile Phase B over 60 minutes

Detection Wavelength 214 nm and 280 nm

Column Temperature Ambient or 30-40 °C

Note: The optimal gradient may need to be developed empirically based on an initial analytical

run of the crude material.

Visualization: Purification Workflow
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Caption: Workflow for the purification of synthetic peptides via RP-HPLC.
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Characterization of Purified Peptide
After purification, the peptide's identity, purity, and quantity must be confirmed. Mass

spectrometry is used to verify the molecular weight, while amino acid analysis confirms the

composition and allows for accurate quantification.[10][11]

Protocol: Mass Spectrometry (MS) for Identity
Confirmation
Mass spectrometry is an essential tool for confirming that the purified peptide has the correct

molecular weight corresponding to the Nociceptin(1-13) amide sequence.[12][13] This can be

performed using techniques like Electrospray Ionization (ESI-MS), often coupled with liquid

chromatography (LC-MS), or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight

(MALDI-TOF).

Sample Preparation: Prepare a dilute solution of the purified, lyophilized peptide in a suitable

solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure

mass accuracy.

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass

spectrum. For LC-MS, the sample is injected onto an analytical HPLC column connected to

the mass spectrometer.

Data Analysis: Process the acquired spectrum to identify the molecular ion peaks. Compare

the observed monoisotopic mass with the theoretical mass calculated for Nociceptin(1-13)

amide. The presence of a peak matching the theoretical mass confirms the peptide's identity.

Data Presentation: Theoretical Mass of Nociceptin(1-13)
Amide
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Parameter Theoretical Value

Amino Acid Sequence
Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-

Arg-Lys-NH₂

Molecular Formula C₆₆H₁₀₅N₂₁O₁₆

Monoisotopic Mass 1499.80 Da

Average Mass 1501.71 Da

Protocol: Amino Acid Analysis (AAA) for Composition
and Quantification
Amino acid analysis is the gold standard for determining the absolute quantity of a peptide and

verifying its amino acid composition.[11][14] The method involves hydrolyzing the peptide into

its constituent amino acids, which are then separated, detected, and quantified.[15]

Acid Hydrolysis: Accurately weigh a sample of the purified peptide. Hydrolyze the peptide in

6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[15] This process breaks all peptide

bonds.

Derivatization (Optional): Some AAA methods require pre- or post-column derivatization of

the amino acids with a reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to

make them detectable by UV or fluorescence.[11]

Chromatographic Analysis: Separate the resulting free amino acids using ion-exchange

chromatography or reversed-phase chromatography.

Quantification: Quantify each amino acid by comparing its peak area to that of a known

concentration standard.

Data Interpretation: Calculate the molar ratios of the amino acids. The observed ratios

should match the theoretical ratios based on the peptide's sequence. The total peptide

quantity can be calculated from the amount of each amino acid.

Data Presentation: Expected Amino Acid Ratios
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Amino Acid Code Expected Ratio

Alanine Ala / A 2

Arginine Arg / R 2

Glycine Gly / G 2

Lysine Lys / K 2

Phenylalanine Phe / F 2

Serine Ser / S 1

Threonine Thr / T 1

Visualization: Characterization Workflow
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Caption: Workflow for the characterization of purified peptides.

Biological Context: NOP Receptor Signaling
Pathway
Nociceptin(1-13) amide exerts its biological effects by acting as an agonist at the NOP receptor.

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to pertussis

toxin-sensitive Gi/o proteins.[16][17]

Upon agonist binding, the receptor undergoes a conformational change, leading to the

activation of the associated heterotrimeric G-protein. The G-protein dissociates into its Gαi/o
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and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a

decrease in intracellular cyclic AMP (cAMP) levels.[16] The Gβγ subunit can directly modulate

the activity of various ion channels, such as activating G-protein-coupled inwardly-rectifying

potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[16] This

combination of signaling events typically leads to a reduction in neuronal excitability.

Visualization: NOP Receptor Signaling
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Caption: Simplified NOP receptor signaling cascade upon agonist binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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